Cas no 37527-68-7 ((2-amino-4-methoxyphenyl)-phenylmethanone)

(2-amino-4-methoxyphenyl)-phenylmethanone structure
37527-68-7 structure
Product Name:(2-amino-4-methoxyphenyl)-phenylmethanone
CAS-nummer:37527-68-7
MF:C14H13NO2
MW:227.258523702621
CID:1484514
PubChem ID:254180
Update Time:2025-04-21

(2-amino-4-methoxyphenyl)-phenylmethanone Chemische en fysische eigenschappen

Naam en identificatie

    • (2-amino-4-methoxyphenyl)-phenylmethanone
    • PubChem19710
    • 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
    • 6-acetyl-3-methoxy-2-methylaniline
    • Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
    • 2-amino-4-methoxybenzophenone
    • 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone
    • 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
    • (2-amino-4-methoxyphenyl)phenylmethanone
    • 2-METHYL-3-AMINO-4-ACETYLANISOLE
    • (2-amino-4-methoxyphenyl)(phenyl)methanone
    • 2-Amino-4-methoxy-benzophenon
    • 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
    • (2-amino-4-methoxy-phenyl)-phenyl-methanone
    • (2-Amino-3-methyl-4-methoxyphenyl)acetone
    • (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
    • 2-amino-4-methoxy-benzophenone
    • SureCN312873
    • AG-H-74222
    • 2-(iminophenylmethyl)-5-methoxyphenylamine
    • 2-methyl-3-methoxy-6-acetyl-aniline
    • PubChem19710; 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone; 6-acetyl-3-methoxy-2-methylaniline; Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-; 2-amino-4-methoxybenzophenone; 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone; 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone; (2-amino-4-methoxyphenyl)phenylmethanone; 2-METHYL-3-AMINO-4-ACETYLANISOLE; (2-amino-4-methoxyphenyl)(phenyl)methanone; 2-Amino-4-methoxy-benzophenon; 1-(2-amino-4-met
    • SCHEMBL1536676
    • Methanone, (2-amino-4-methoxyphenyl)phenyl-
    • NSC78025
    • 37527-68-7
    • NSC-78025
    • GFHWOKUXKUUKQJ-UHFFFAOYSA-N
    • DB-120452
    • DTXSID80958611
    • Inchi: 1S/C14H13NO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3
    • InChI-sleutel: GFHWOKUXKUUKQJ-UHFFFAOYSA-N
    • LACHT: O(C)C1C=CC(C(C2C=CC=CC=2)=O)=C(C=1)N

Berekende eigenschappen

  • Exacte massa: 227.09469
  • Monoisotopische massa: 227.094628657g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 261
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 52.3Ų

Experimentele eigenschappen

  • PSA: 52.32
  • LogboekP: 3.08960
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